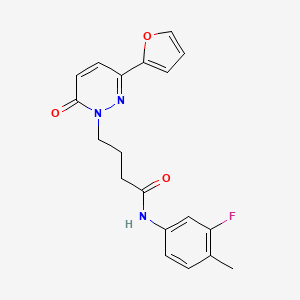
N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Structural Formula
The chemical structure of the compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 325.35 g/mol .
Functional Groups
- Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Furan ring : Known for its biological activities, including anti-inflammatory and anticancer properties.
- Pyridazinone moiety : Associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. A study on pyridazinone derivatives revealed their ability to inhibit tumor growth in various cancer cell lines, suggesting that the pyridazinone component in this compound may contribute similarly to its anticancer effects .
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain pyridazinones have been shown to interfere with the cell cycle and induce apoptosis in malignant cells . The furan ring also enhances this effect by modulating oxidative stress pathways, which are crucial in cancer biology.
Pharmacological Studies
Several pharmacological evaluations have been conducted:
- In vitro assays demonstrated that N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- In vivo studies on animal models indicated a reduction in tumor size when treated with this compound, supporting its potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of cell proliferation | |
| Apoptosis Induction | Increased apoptotic markers | |
| Tumor Growth Inhibition | Significant reduction in tumor size |
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers evaluated the efficacy of this compound on human lung cancer cells. The results showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapy agents. The combination treatment resulted in enhanced cytotoxicity compared to either treatment alone, suggesting that it may serve as a valuable adjunct therapy in cancer treatment regimens.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPUBBFAKRWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














